molecular formula C21H26BrNO6 B1139492 PG-9 Maleate

PG-9 Maleate

Cat. No.: B1139492
M. Wt: 468.3 g/mol
InChI Key: VBUSCULTLLOSLM-BTJKTKAUSA-N
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Description

Historical Context and Discovery within Cholinergic Modulators

The discovery of PG-9 maleate (B1232345) is rooted in the scientific pursuit of compounds that could enhance cholinergic transmission to achieve therapeutic effects like cognitive enhancement and analgesia. Seminal work published in 1994 by Gualtieri and colleagues introduced a series of tropane (B1204802) and 2-phenylpropionic acid esters, among which was the compound designated as (+/-)-19, later known as PG-9. nih.gov This research was built on the observation that enhancing the release of the neurotransmitter acetylcholine (B1216132) (ACh) could be beneficial. nih.gov The study identified PG-9 as a potent analgesic with significant cognition-enhancing properties, suggesting its mechanism involved the increased release of ACh. nih.gov

Further characterization by Ghelardini et al. in 1998 solidified the understanding of PG-9's properties. nih.govunifi.it This research detailed its antinociceptive (pain-relieving) and anti-amnesic capabilities in various animal models. nih.gov The study demonstrated that the effects of PG-9 were blocked by muscarinic antagonists like atropine (B194438) and the acetylcholine depletor hemicholinium-3, providing strong evidence that its activity was mediated by a potentiation of central cholinergic pathways. nih.gov

Significance as an Ion Channel Activator and Receptor Ligand

PG-9 maleate's primary significance lies in its role as a presynaptic cholinergic modulator that increases the release of acetylcholine. tocris.com This increased concentration of acetylcholine in the synapse then interacts with postsynaptic receptors. These receptors include nicotinic acetylcholine receptors, which are ligand-gated ion channels, and muscarinic acetylcholine receptors, which are G protein-coupled receptors. tocris.comfrontiersin.org Therefore, PG-9's action as an "ion channel activator" is indirect, mediated by the acetylcholine it helps release.

Functional studies have indicated that this compound exhibits a degree of selectivity for M4 muscarinic receptors over M1 receptors. nih.gov A reported M4/M1 selectivity ratio of 10.2 was suggested to be a potential reason for its observed anti-amnesic and antinociceptive effects, mediated through the elevation of extracellular acetylcholine levels. nih.gov While it is categorized as a non-selective modulator in some contexts, this preference for the M4 subtype was a key finding in its early pharmacological profiling. nih.govtocris.com

Chemical and Physical Properties of this compound
PropertyValueSource
IUPAC Name(Z)-but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate unifi.it
Molecular FormulaC17H22BrNO2.C4H4O4 tocris.com
Molecular Weight468.34 g/mol tocris.com
CAS Number155649-00-6 tocris.com

Current Academic Research Landscape for this compound

The academic research landscape for this compound appears to have contracted since its initial investigation in the 1990s. While the foundational studies by Gualtieri and Ghelardini are still cited in the context of cholinergic modulation, there is a noticeable lack of recent primary research focused on the compound itself. ane.plresearchgate.nettocris.comamquar.com

A significant indicator of its current status is that prominent suppliers of chemical compounds for research, such as Tocris Bioscience, have discontinued (B1498344) this compound. tocris.com This suggests a decline in its demand and use within the academic and industrial research communities. It is plausible that this compound served as a valuable early-stage pharmacological tool but has since been superseded by newer, more selective, or more potent cholinergic modulators that have been developed in the intervening years.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2.C4H4O4/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2;5-3(6)1-2-4(7)8/h3-6,11,14-16H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUSCULTLLOSLM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Pg 9 Maleate

Established Chemical Synthesis Routes for Tropanyl 2-(4-bromophenyl)propionate Maleate (B1232345)

The synthesis of PG-9 Maleate is a multi-step process that can be logically divided into three key stages: the synthesis of the carboxylic acid precursor, 2-(4-bromophenyl)propanoic acid; the synthesis of the tropane (B1204802) alcohol, tropan-3-ol (tropine); and the subsequent esterification followed by salt formation.

Synthesis of 2-(4-bromophenyl)propanoic Acid:

Several synthetic routes are available for the preparation of 2-(4-bromophenyl)propanoic acid. One common method involves the bromination of 2-phenylpropanoic acid. A selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been described to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid, a closely related analog patsnap.comgoogle.com. This approach offers a direct way to introduce the bromo-substituent at the desired para position of the phenyl ring.

Another versatile method is the multi-step synthesis starting from p-chlorotoluene. This involves a sequence of reactions including methoxylation, chloromethylation, cyanation, and subsequent reactions to build the propionic acid side chain, ultimately yielding 2-(4-bromomethyl)phenylpropionic acid, which can be further converted to the desired product chemicalbook.comgoogle.com.

Synthesis of Tropan-3-ol (Tropine):

Tropine, the alcohol component of PG-9, is a well-known bicyclic amine. Its synthesis has been extensively studied. The classic Robinson-Schöpf synthesis, starting from succinaldehyde, methylamine, and acetonedicarboxylic acid, provides a foundational route to the tropinone core, which can then be stereoselectively reduced to tropine . Tropinone serves as a substrate for two stereospecific reductases, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), which yield tropine (3α-tropanol) and pseudotropine (3β-tropanol), respectively nih.gov.

Esterification and Maleate Salt Formation:

The final steps in the synthesis of this compound involve the esterification of tropine with 2-(4-bromophenyl)propanoic acid, followed by the formation of the maleate salt. Esterification can be achieved through various standard methods, such as Fischer-Speier esterification using an acid catalyst, or by converting the carboxylic acid to a more reactive species like an acid chloride or by using coupling agents. The esterification of tropine with tropic acid, for example, has been well-documented nih.gov.

Following the synthesis of the free base, Tropanyl 2-(4-bromophenyl)propionate, the maleate salt is prepared. This is typically achieved by reacting the free base with maleic acid in a suitable solvent, leading to the precipitation of the crystalline this compound.

StepReactionKey Reagents and Conditions
1Synthesis of 2-(4-bromophenyl)propanoic acidBromination of 2-phenylpropanoic acid or multi-step synthesis from p-chlorotoluene.
2Synthesis of Tropan-3-ol (Tropine)Robinson-Schöpf synthesis to tropinone, followed by stereoselective reduction.
3EsterificationReaction of tropine with 2-(4-bromophenyl)propanoic acid, often with an acid catalyst or coupling agent.
4Maleate Salt FormationReaction of the tropane ester free base with maleic acid in a suitable solvent.

Exploration of Alternative Synthetic Pathways for Maleate Compounds

While the direct synthesis described above is the most straightforward approach, alternative methodologies can be explored for the synthesis of this compound and other maleate compounds, potentially offering advantages in terms of yield, purity, or scalability.

One area of exploration is the use of different esterification catalysts. While traditional acid catalysts are effective, the use of solid acid catalysts or enzymatic catalysis could offer environmental and purification benefits. For instance, the esterification of 3-phenylpropionic acid with benzyl alcohol has been studied using various acid catalysts researchgate.net.

Regarding the maleate salt formation, the choice of solvent and crystallization conditions can significantly impact the crystal form and purity of the final product. The formation of maleate salts of other complex molecules has been shown to be sensitive to these parameters.

Furthermore, "one-pot" or tandem reaction sequences could be developed to streamline the synthesis. For example, a process where the esterification and salt formation are carried out in a sequential manner without the isolation of the intermediate free base could improve efficiency.

PathwayDescriptionPotential Advantages
Alternative Esterification CatalystsUse of solid acid catalysts, enzymes, or novel coupling agents.Greener synthesis, easier purification, potentially higher yields.
Optimized Salt FormationSystematic study of solvents and crystallization conditions.Control over crystal polymorphism, improved purity and handling properties.
Tandem Reaction SequencesCombining esterification and salt formation in a single process.Reduced reaction time, lower solvent consumption, increased overall yield.

Design and Synthesis of Structural Analogs for Mechanistic Probing

To investigate the structure-activity relationships (SAR) and elucidate the mechanism of action of this compound, the design and synthesis of structural analogs are crucial. Modifications can be made to the tropane skeleton, the phenylpropionate moiety, or the ester linkage.

Modifications of the Tropane Skeleton:

The tropane ring system offers several positions for modification. Analogs with different substituents on the nitrogen atom (N-8) can be synthesized to probe the role of the amine in receptor binding. Phenyltropanes, which lack the ester linkage and have the phenyl group directly attached to the tropane ring, represent a significant class of analogs that have been extensively studied for their interaction with monoamine transporters wikipedia.org. The synthesis of a series of 2-substituted 3β-phenyltropane derivatives has been reported to investigate their affinity for the dopamine (B1211576) transporter researchgate.net.

Modifications of the Phenylpropionate Moiety:

The 2-(4-bromophenyl)propionate portion of this compound can be modified in several ways. The position and nature of the substituent on the phenyl ring can be varied to explore electronic and steric effects. For instance, analogs with fluoro, chloro, iodo, or methyl groups at the para-position have been synthesized in the context of other phenyltropane derivatives to study their binding affinities nih.govnih.gov. The propionate side chain can also be altered in length or branching.

Modifications of the Ester Linkage:

The ester functionality itself can be replaced with other linking groups, such as amides or ethers, to investigate the importance of the ester group for biological activity.

The synthesis of these analogs generally follows similar synthetic strategies to that of this compound, utilizing the appropriate modified precursors. Recent advances in synthetic methodologies have enabled the rapid synthesis of a variety of tropane alkaloids and their analogs, facilitating late-stage functionalization of the tropane core nih.govacs.orgresearchgate.net.

Analog TypeModificationRationale for Synthesis
N-Substituted TropanesVariation of the substituent on the nitrogen atom.To investigate the role of the amine in binding and selectivity.
PhenyltropanesPhenyl group directly attached to the tropane ring.To explore the importance of the ester linkage and the spatial orientation of the phenyl group.
Substituted Phenyl AnalogsVariation of the substituent on the phenyl ring (e.g., F, Cl, I, CH3).To study the influence of electronic and steric effects on activity.
Modified Side ChainAlteration of the length or branching of the propionate chain.To probe the optimal geometry for interaction with the biological target.
Ester BioisosteresReplacement of the ester group with amides, ethers, etc.To assess the contribution of the ester functionality to binding and stability.

Molecular and Cellular Mechanisms of Action of Pg 9 Maleate

Presynaptic Cholinergic Modulation: Elucidation of Acetylcholine (B1216132) Release Enhancement

PG-9 maleate (B1232345) is characterized as a presynaptic cholinergic modulator. tocris.com Its primary mechanism of action involves the enhancement of acetylcholine (ACh) release from nerve terminals. tocris.comnih.gov The synthesis of acetylcholine occurs in the terminal ends of axons, catalyzed by the enzyme choline (B1196258) acetyltransferase (CAT), which combines choline with acetyl-CoA. nih.gov Following synthesis, ACh is stored in synaptic vesicles. metu.edu.tr

The release of acetylcholine is a critical step in neurotransmission. When an action potential arrives at the axon terminus, it causes depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions facilitates the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of ACh into the synaptic cleft. nih.govyoutube.com PG-9 maleate acts as a presynaptic cholinergic amplifier, suggesting it modulates one or more of these steps to increase the amount of ACh released per nerve impulse. tocris.com The regulation of acetylcholine release can also be influenced by presynaptic muscarinic acetylcholine receptors, which can modulate neurotransmitter release. wikipedia.org

Ion Channel Gating and Modulation: Specific Channel Subtype Interactions

Ion channels are integral membrane proteins that form pores allowing the passage of specific ions across the cell membrane, a process known as gating. iaea.org The gating of these channels can be regulated by various stimuli, including changes in membrane voltage and the binding of ligands. iaea.org While PG-9 is noted to be an activator of ion channels, specific details regarding its interaction with particular channel subtypes are not extensively documented in publicly available literature. biosynth.com

Ion channels are diverse, with different channels showing selectivity for different ions such as sodium, potassium, and calcium. medchemexpress.com The interaction of a compound like this compound with specific ion channel subtypes would be crucial in determining its precise physiological effects. For instance, modulation of voltage-gated calcium channels at the presynaptic terminal could directly impact acetylcholine release. nih.gov Similarly, interaction with potassium channels could alter the resting membrane potential and excitability of neurons. medchemexpress.com However, detailed studies identifying the specific ion channel subtypes modulated by this compound are required for a complete understanding of its mechanism.

Receptor Binding Kinetics and Selectivity: Focus on Interleukin-2 (B1167480) Receptor

Some sources indicate that PG-9 is an antibody that binds to the receptor for interleukin-2 (IL-2R). biosynth.com The IL-2 receptor exists in different forms with varying affinities for IL-2: a low-affinity monomeric alpha chain (IL-2Rα or CD25), an intermediate-affinity dimeric receptor composed of the beta (IL-2Rβ or CD122) and gamma (IL-2Rγ or CD132) chains, and a high-affinity trimeric receptor comprising all three chains. wikipedia.orgucytech.com

The binding of a ligand to its receptor is characterized by kinetic parameters, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd), which is the ratio of koff to kon. A lower Kd value indicates a higher binding affinity. For instance, the high-affinity IL-2R has a Kd of approximately 10⁻¹¹ M, while the intermediate and low-affinity forms have Kd values of about 10⁻⁹ M and 10⁻⁸ M, respectively. wikipedia.org

Intracellular Signaling Cascade Perturbations Induced by this compound

Cellular responses to external signals are mediated by intracellular signaling pathways, also known as cascades. nih.gov These pathways often involve a series of protein modifications, such as phosphorylation, which is the addition of a phosphate (B84403) group to a protein, typically catalyzed by enzymes called kinases. news-medical.net This can alter the protein's shape and function, propagating the signal within the cell. news-medical.net

Given this compound's effect on acetylcholine release and its potential interaction with the IL-2 receptor, it is likely to perturb one or more intracellular signaling cascades. For example, cholinergic signaling through muscarinic receptors often involves G protein-coupled receptors (GPCRs) that, when activated, can initiate downstream signaling events. wikipedia.org Similarly, the binding of IL-2 to its receptor activates associated Janus kinases (JAKs), which then phosphorylate various substrates to initiate signaling. wikipedia.org

However, specific studies detailing the precise intracellular signaling cascades that are perturbed by this compound are lacking. Research would be needed to identify the specific kinases, phosphatases, and other signaling proteins that are affected by this compound.

Enzymatic Interactions and Post-Translational Modifications Relevant to this compound Activity

The activity of proteins can be regulated by enzymes and through post-translational modifications (PTMs). asutoshcollege.in PTMs are chemical modifications to a protein after its synthesis, which can include phosphorylation, acetylation, and methylation, among others. nih.gov These modifications can alter a protein's activity, localization, or interaction with other molecules. nih.gov

Enzymatic activity itself can be modulated by various factors. asutoshcollege.in For instance, the enzyme acetylcholinesterase is responsible for the breakdown of acetylcholine in the synaptic cleft, thereby terminating its signal. metu.edu.tr Compounds that inhibit this enzyme would lead to an increase in the concentration and duration of action of acetylcholine.

While this compound is known to increase acetylcholine release, it is not specified whether this is due to a direct interaction with enzymes like acetylcholinesterase or through other mechanisms affecting presynaptic processes. Furthermore, there is no available information on whether this compound itself undergoes or influences specific post-translational modifications of other proteins. Understanding these enzymatic interactions and PTMs would provide a more complete picture of its molecular mechanism.

Identification and Validation of Molecular Targets for Pg 9 Maleate

Direct Target Engagement Studies through Biochemical Assays

Initial characterization of PG-9 Maleate (B1232345) identified it as a presynaptic cholinergic modulator that enhances the release of acetylcholine (B1216132). nih.gov Subsequent biochemical and functional assays were performed to identify its direct molecular targets within the cholinergic system. The primary research, conducted by Ghelardini and colleagues in 1998, utilized a series of functional studies on isolated organ tissues to determine the affinity profile of PG-9 Maleate for various muscarinic acetylcholine receptor subtypes. These assays are crucial for understanding the direct interaction of the compound with its targets.

The affinity for different muscarinic receptor subtypes was assessed using specific tissues where these receptors are predominantly expressed:

M1 receptors: Rabbit vas deferens

M2 receptors: Guinea pig atrium

M3 receptors: Guinea pig ileum

Putative M4 receptors: Immature guinea pig uterus

These functional studies revealed a notable selectivity in the binding profile of this compound.

Table 1: Muscarinic Receptor Subtype Affinity Profile of this compound

Receptor SubtypeTissue ModelObserved Affinity/Selectivity
M1Rabbit vas deferensData indicates a specific interaction
M2Guinea pig atriumData indicates a specific interaction
M3Guinea pig ileumData indicates a specific interaction
M4 (putative)Immature guinea pig uterusPreferential affinity observed

The key finding from these biochemical assays was that this compound exhibits a preferential affinity for the M4 muscarinic receptor subtype over the M1 subtype, with a calculated selectivity ratio of 10.2 (M4/M1). nih.gov This preferential binding is postulated to be the mechanism underlying its ability to increase the extracellular levels of acetylcholine, leading to its observed antinociceptive and anti-amnesic effects. nih.gov

Proteomic and Interactomic Approaches for Target Identification

As of the current literature review, there are no published studies that have employed proteomic or interactomic approaches to identify the molecular targets of this compound. Techniques such as affinity chromatography coupled with mass spectrometry, yeast two-hybrid screens, or proteome-wide thermal shift assays have not been reported in the context of this specific compound. nih.govpnas.orgnih.gov Such studies would be invaluable for providing an unbiased, comprehensive view of the protein interaction landscape of this compound and could confirm the M4 receptor as its primary target or reveal novel, off-target interactions that may contribute to its pharmacological profile. The application of modern proteomic techniques could further elucidate the protein networks involved in the presynaptic modulation of acetylcholine release. pnas.org

Functional Characterization of Identified Molecular Targets

The functional characterization of the molecular targets of this compound is primarily derived from the initial biochemical assays. The interaction with muscarinic receptors, particularly the M4 subtype, is central to its function as a presynaptic cholinergic amplifier. nih.gov Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. tmc.edumdpi.com The M2 and M4 subtypes are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channel conductance. mdpi.com

The hypothesis for this compound's action is that by acting on presynaptic M4 autoreceptors, it inhibits the negative feedback loop that normally limits acetylcholine release. cas.cz Presynaptic M4 receptors, when activated by acetylcholine, typically suppress further release of the neurotransmitter. cas.cz By acting as a ligand with a specific profile at this receptor, this compound is thought to counter this autoinhibition, thereby amplifying cholinergic transmission. nih.gov The functional consequence of this target engagement is an increase in the availability of acetylcholine in the synapse, which then acts on postsynaptic receptors to mediate its therapeutic effects, such as analgesia and memory enhancement. nih.gov Further studies are required to fully characterize the downstream signaling cascades initiated by the binding of this compound to the M4 receptor.

Genetic and Pharmacological Validation of Target Relevance in Model Systems

The relevance of the identified cholinergic targets has been validated through pharmacological approaches in various animal models. These studies provide in vivo evidence linking the compound's interaction with specific receptors to its physiological effects.

Pharmacological validation was extensively performed in the initial 1998 study by Ghelardini et al. nih.gov The antinociceptive effects of this compound were tested in the presence of various receptor antagonists. The results showed that the analgesic properties were prevented by:

Atropine (B194438) (a non-selective muscarinic antagonist)

Pirenzepine and Dicyclomine (B1218976) (M1-selective antagonists)

Hemicholinium-3 (an acetylcholine depletor)

Conversely, the effects of this compound were not blocked by antagonists for other neurotransmitter systems, including naloxone (B1662785) (opioid), 3-aminopropyl-diethoxy-methyl-phosphinic acid (GABAB), R-(alpha)-methylhistamine (H3), quinpirole (B1680403) (D2), and others. nih.gov This provides strong pharmacological evidence that the in vivo effects of this compound are mediated specifically through the potentiation of central cholinergic transmission. A subsequent study also highlighted that the amnesia induced by the M1 antagonist dicyclomine could be reversed by pretreatment with PG-9, further validating its role as a cholinergic amplifier in memory-related tasks. nih.gov

As of the current review, there is no available literature on the genetic validation of this compound's targets. Such studies would typically involve using genetically modified model systems, such as M4 receptor knockout mice, to confirm that the absence of the target protein abolishes the pharmacological effects of the compound. d-nb.info This type of genetic evidence would provide definitive validation of the M4 muscarinic receptor as the primary target for this compound's action.

Compound Names Mentioned

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Pg 9 Maleate

Correlation of PG-9 Maleate (B1232345) Structural Motifs with Cholinergic Potency

The cholinergic potency of a compound is intrinsically linked to its ability to interact with cholinergic receptors (muscarinic and nicotinic) or to influence the lifecycle of the neurotransmitter acetylcholine (B1216132) (ACh). For a novel compound designated as PG-9 Maleate, a systematic analysis of its structural components would be the first step in predicting its cholinergic activity.

Key structural motifs that generally govern cholinergic potency include:

Quaternary Ammonium (B1175870) Group: A positively charged nitrogen atom is a crucial feature for many cholinergic agonists, as it mimics the quaternary ammonium group of acetylcholine and interacts with a conserved negatively charged aspartic acid residue in the binding pocket of cholinergic receptors. uomus.edu.iq The presence and accessibility of such a group in this compound would be a strong indicator of potential cholinergic activity.

Ester Functional Group: The ester linkage in acetylcholine is vital for its binding and subsequent hydrolysis by acetylcholinesterase (AChE). The nature of the ester in a compound like this compound, or its bioisosteric replacement, would significantly impact its binding affinity and duration of action. Modifications to this group could shift the compound's profile from an agonist to an antagonist. pharmacy180.comcutm.ac.in

Ethylene (B1197577) Bridge: The two-carbon bridge between the quaternary nitrogen and the ester group in acetylcholine is optimal for muscarinic activity. Altering the length of this bridge in a molecule like this compound would likely reduce its potency. uomus.edu.iqcutm.ac.in

Acyloxy Group: The size and shape of the group attached to the carbonyl of the ester are critical. While a methyl group (as in acetylcholine) is optimal for agonistic activity, larger, bulkier groups tend to confer antagonistic properties. pharmacy180.comcutm.ac.in

A hypothetical SAR table for this compound analogs could be constructed to illustrate these principles:

AnalogModificationPredicted Cholinergic PotencyRationale
PG-9-AReplacement of quaternary ammonium with tertiary amineDecreasedReduced electrostatic interaction with the receptor. pharmacy180.comcutm.ac.in
PG-9-BExtension of the ethylene bridge to three carbonsDecreasedSuboptimal distance between key binding moieties. uomus.edu.iq
PG-9-CReplacement of the acyloxy group with a larger phenyl groupPotential shift to antagonistic activitySteric hindrance preventing receptor activation. pharmacy180.comcutm.ac.in

Influence of Molecular Architecture on Ion Channel Activation Profile

Key architectural features and their potential influence include:

Hydrophobicity and Hydrophilicity: The distribution of lipophilic and hydrophilic regions on the molecule's surface influences its approach and binding to the channel. Specific interactions with lipid domains surrounding the ion channel can also modulate its function. nih.gov

Electronic Properties: The electrostatic potential surface of the molecule guides its orientation within the binding site. Favorable electrostatic interactions are crucial for stabilizing the ligand-receptor complex and inducing the conformational changes necessary for channel gating. acs.org

Stereochemical Effects on Biological Activity and Target Selectivity

Chirality plays a pivotal role in the biological activity of many drugs, as biological targets are themselves chiral. nih.govmalariaworld.org If this compound possesses one or more stereocenters, its different stereoisomers would likely exhibit distinct pharmacological profiles.

Enantioselectivity at the Receptor: One enantiomer may bind with significantly higher affinity to the target receptor than the other. For instance, the (S)-enantiomer of methacholine (B1211447) is substantially more potent than the (R)-enantiomer. pharmacy180.com A similar enantiomeric preference would be expected for a chiral this compound.

Stereoisomerism and Target Selectivity: Different stereoisomers may exhibit selectivity for different receptor subtypes. For example, in a series of 9a-homo-9,11-epoxy prostaglandins, the stereochemistry at positions C-8, C-12, and C-15 was found to be critical in determining their biological potency and effects. nih.gov The specific stereoconfiguration of this compound could therefore determine its selectivity for muscarinic versus nicotinic receptors, or even among different subtypes of these receptors.

Metabolic Stereoselectivity: Enzymes responsible for drug metabolism can also exhibit stereoselectivity, leading to different metabolic fates and durations of action for different stereoisomers.

A hypothetical table illustrating the potential stereochemical effects for this compound is presented below:

StereoisomerReceptor Affinity (Predicted)Target Selectivity (Predicted)
(R)-PG-9 MaleateHighM1 Muscarinic Selective
(S)-PG-9 MaleateLowNon-selective

Rational Design Principles for Modulating this compound Mechanisms

Rational drug design aims to systematically modify a lead compound to optimize its pharmacological properties. For this compound, several principles could be applied to modulate its mechanism of action.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties such as stability, potency, and selectivity. For instance, replacing the ester group, which is susceptible to hydrolysis, with a more stable ether or ketone linkage could prolong the compound's duration of action. pharmacy180.comcutm.ac.in

Conformational Constraint: Introducing rigid elements, such as rings, into the molecular structure can reduce conformational flexibility. This can lock the molecule into a bioactive conformation, increasing its affinity and selectivity for the target. nih.gov

Structure-Based Design: If the three-dimensional structure of the target receptor is known, computational methods can be used to design analogs of this compound that have improved interactions with the binding site. This could involve optimizing hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. acs.org

Fragment-Based Drug Discovery: Alternatively, if this compound is a complex molecule, it could be deconstructed into smaller fragments. The binding of these fragments to the target could be studied, and this information could be used to build new, more potent, and selective molecules.

Preclinical Mechanistic Investigations of Pg 9 Maleate: in Vitro and in Vivo Models

Cellular Model Systems for Investigating Cholinergic and Ion Channel Function

The primary mechanism of PG-9 Maleate (B1232345) is understood to be the potentiation of central cholinergic transmission. nih.gov Investigations into its function have utilized isolated organ tissues, which serve as functional biological systems to characterize the compound's interaction with specific receptor subtypes. These ex vivo models are crucial for determining the affinity and selectivity of a compound for its molecular targets.

Functional studies were conducted to determine the affinity profile of PG-9 Maleate for various muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. nih.gov These receptors, which are G-protein coupled, are critical in mediating the effects of ACh throughout the central and peripheral nervous systems. The experiments used specific tissue preparations where distinct mAChR subtypes are predominantly expressed, allowing for the functional assessment of the compound's antagonist or agonist activity. The affinity profile was determined by observing the compound's ability to counteract the effects of known agonists in these tissues. nih.gov

The research indicated that this compound's antinociceptive and antiamnesic effects could be attributed to its specific affinity profile for muscarinic receptors, leading to an increase in extracellular acetylcholine levels. nih.gov The compound demonstrated a notable selectivity ratio for the M4 over the M1 receptor subtype. nih.gov

Tissue PreparationPredominant ReceptorPurpose of Study
Rabbit Vas DeferensM1To determine functional affinity for M1 muscarinic receptors. nih.gov
Guinea Pig AtriumM2To determine functional affinity for M2 muscarinic receptors. nih.gov
Guinea Pig IleumM3To determine functional affinity for M3 muscarinic receptors. nih.gov
Immature Guinea Pig UterusPutative M4To determine functional affinity for putative M4 muscarinic receptors. nih.gov

This interactive table summarizes the isolated tissue models used to characterize the cholinergic function of this compound.

Organotypic Cultures and Tissue Slice Electrophysiological Studies

Detailed investigations using organotypic cultures or electrophysiological studies on tissue slices to examine the effects of this compound on neuronal circuits are not described in the primary scientific literature available. Such studies, which can provide insights into synaptic plasticity, long-term potentiation (LTP), and network activity, have not been reported for this specific compound.

In Vivo Neuropharmacological and Systemic Mechanistic Studies in Animal Models

Extensive in vivo studies in various animal models have been central to characterizing the neuropharmacological effects of this compound, particularly its potent antinociceptive and antiamnesic activities.

Antinociceptive (Analgesic) Studies: The analgesic properties of this compound were evaluated in mice, rats, and guinea pigs using a range of standardized pain models. The compound demonstrated significant antinociceptive effects across multiple tests, including the hot-plate, abdominal-constriction (writhing), tail-flick, and paw-pressure tests. nih.gov The onset of action was observed to be rapid, with peak effects occurring approximately 15 minutes after subcutaneous injection. nih.gov

Crucially, mechanistic studies revealed that the antinociceptive effect is mediated by the cholinergic system. The analgesia induced by this compound was prevented by the administration of the non-selective muscarinic antagonist atropine (B194438), the M1-selective antagonist pirenzepine, and the acetylcholine synthesis inhibitor hemicholinium-3. nih.gov In contrast, the analgesic effect was not blocked by antagonists for opioid, GABA-B, histamine (B1213489) H3, dopamine (B1211576) D2, or serotonin (B10506) (5-HT1A and 5-HT4) receptors, confirming the specificity of the cholinergic mechanism. nih.gov

Antiamnesic (Nootropic) Studies: The cognition-enhancing properties of this compound were investigated using a passive-avoidance test in mice. nih.govnih.gov In this model, amnesia was induced by the muscarinic receptor antagonists scopolamine (B1681570) and dicyclomine (B1218976). Administration of this compound was shown to successfully prevent the memory deficits caused by these agents, indicating its ability to overcome cholinergic blockade and enhance cognitive function. nih.gov

Systemic and Motor Function Studies: To ensure that the observed antinociceptive and antiamnesic effects were not due to motor impairment or sedation, mice treated with this compound were evaluated using the rota-rod and Animex apparatus. nih.gov The results from these tests showed that, within the dose range that produced analgesic and nootropic effects, this compound did not impair motor coordination or spontaneous motor activity. nih.gov This finding is critical as it distinguishes the compound's specific neuropharmacological actions from non-specific sedative effects.

Study TypeAnimal ModelTestKey FindingReference
AntinociceptionMouseHot-Plate TestThis compound produced a dose-dependent analgesic effect. nih.gov
AntinociceptionMouseAcetic Acid-Induced WrithingThis compound significantly reduced the number of writhes. nih.gov
AntiamnesiaMousePassive-Avoidance TaskThis compound prevented amnesia induced by scopolamine and dicyclomine. nih.gov
Motor FunctionMouseRota-Rod TestNo impairment of motor coordination was observed at effective doses. nih.gov
MechanisticMouseHot-Plate TestAnalgesic effect was blocked by atropine and pirenzepine, but not naloxone (B1662785). nih.gov

This interactive table presents a summary of the key in vivo neuropharmacological studies conducted on this compound.

Mechanistic Pharmacokinetics and Biodistribution Studies Relevant to Target Engagement in Preclinical Models

The foundational preclinical research on this compound describes its efficacy following various routes of administration, including subcutaneous, oral, intravenous, and intracerebroventricular injections. nih.gov However, detailed mechanistic pharmacokinetic and biodistribution studies, which would characterize parameters such as absorption, distribution, metabolism, excretion (ADME), plasma half-life, and central nervous system penetration, are not reported in the available scientific literature. Such studies are essential for fully understanding how the compound reaches and engages with its targets in the brain.

Biomarker Discovery and Validation for Mechanistic Readouts

While the term "biomarker" is not used in the primary literature from the 1990s, the mechanistic studies on this compound employed functional readouts that serve a similar purpose. These readouts provide evidence of the compound's mechanism of action and target engagement in vivo.

The principal mechanistic biomarker for this compound's action is the functional consequence of enhanced acetylcholine release. The reversal of its analgesic effects by specific cholinergic antagonists (atropine, pirenzepine) and the ACh depletor (hemicholinium-3) acts as a validated pharmacodynamic marker, confirming that the compound's efficacy is dependent on a functional central cholinergic system. nih.gov

Furthermore, the prevention of scopolamine-induced amnesia serves as a direct in vivo readout of the compound's ability to amplify cholinergic signaling to a degree sufficient to overcome competitive antagonism at muscarinic receptors. nih.gov These antagonist-reversal studies, therefore, function as early-stage, validated mechanistic readouts that confirm the compound's proposed mechanism of action in a complex biological system.

Computational and Theoretical Chemistry Approaches in Pg 9 Maleate Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as PG-9 maleate (B1232345), and its biological target. plos.orgdergipark.org.tr

Molecular Docking: This technique would be used to predict the preferred orientation of PG-9 maleate when bound to a specific protein target, such as a subtype of a muscarinic or nicotinic acetylcholine (B1216132) receptor, given its known effects on acetylcholine release. tocris.com The process involves generating a three-dimensional structure of the ligand and the target protein and then using a scoring function to estimate the binding affinity for different binding poses. dergipark.org.tr A hypothetical docking study would yield data on binding energy and key interacting amino acid residues.

Hypothetical Docking Results for this compound

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Muscarinic Acetylcholine Receptor M1 -8.5 TYR 106, ASN 110 Hydrogen Bond
TRP 400 Pi-Pi Stacking
Nicotinic Acetylcholine Receptor α7 -7.9 TRP 149 Pi-Cation

Note: The data in this table is purely hypothetical and for illustrative purposes only. No such study on this compound has been published.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be performed to study the stability of the predicted this compound-protein complex over time. stanford.edu This method simulates the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions. escholarship.orgfrontiersin.org An MD simulation could, for example, track the root-mean-square deviation (RMSD) of the ligand within the binding site to assess its stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Predictions

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.infoeuropa.eu For this compound, a QSAR study would involve synthesizing and testing a series of its analogs to build a model that could predict the analgesic or nootropic activity based on specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.gov

A typical QSAR model is represented by an equation. For instance:

Biological Activity (log 1/C) = a(logP) + b(ES) + c(HOMO) + d

Where logP represents hydrophobicity, ES is a steric parameter, and HOMO is the energy of the highest occupied molecular orbital. The coefficients (a, b, c) would indicate the relative importance of each descriptor. Such a model for this compound and its analogs would help in predicting the activity of new, unsynthesized compounds and understanding the structural requirements for its biological effects. japsonline.com No QSAR models for this compound have been reported in the literature.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to have a specific biological activity. nih.govacs.org A pharmacophore model for this compound would be generated based on its structure and the known structures of other active cholinergic agents. nih.gov This model would serve as a 3D query for searching large chemical databases.

Hypothetical Pharmacophore Features for a this compound-based Agonist

Feature Number of Features
Aromatic Ring 1
Hydrophobic Center 2
Hydrogen Bond Acceptor 1

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Virtual Screening: Using the generated pharmacophore model, virtual screening could be employed to rapidly search through vast libraries of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity to this compound. nuvisan.comfrontiersin.org This process is a cost-effective method for discovering novel lead compounds for drug development. vjs.ac.vn

Cheminformatics and Systems Biology Approaches for Pathway Analysis

Cheminformatics: This field involves the use of computational methods to analyze chemical data. For this compound, cheminformatics tools could be used to analyze its physicochemical properties, predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, and compare its structural features to other known drugs to identify potential off-target effects or new therapeutic applications. guidetomalariapharmacology.orgguidetoimmunopharmacology.org

Systems Biology: This approach aims to understand the broader biological context of a drug's action by analyzing its effects on entire signaling pathways or networks. wsu.edunih.gov Since this compound is known to increase acetylcholine release, a systems biology approach would model the entire cholinergic signaling pathway to understand the downstream consequences of its action. tocris.com This could involve analyzing how changes in acetylcholine levels affect various interconnected pathways, such as those involved in memory formation or pain perception, providing a more holistic understanding of its nootropic and analgesic effects. nih.govarxiv.org Currently, no systems biology studies involving this compound have been published.

Future Directions and Emerging Research Avenues for Pg 9 Maleate

Elucidating Complex Polypharmacology and Off-Target Mechanisms

The primary known mechanism for PG-9 involves the modulation of presynaptic cholinergic systems. nih.gov However, it is increasingly understood that few, if any, small molecules act on a single target. The phenomenon of a single compound interacting with multiple targets is known as polypharmacology. patsnap.com These interactions can be responsible for both the therapeutic efficacy and potential side effects of a drug. kglmeridian.com For PG-9, a compound acting within the complex cholinergic system and demonstrating powerful analgesic and nootropic effects, a thorough investigation into its polypharmacology is a critical next step.

Future research must extend beyond its primary target to identify and characterize any off-target binding. This is crucial for building a complete picture of its mechanism of action and for predicting its broader biological effects. nih.gov Techniques such as chemical proteomics, which uses affinity-based methods to pull down binding partners from cell lysates, could be employed to identify the full spectrum of proteins that PG-9 interacts with. patsnap.com Computational approaches, like the similarity ensemble approach (SEA), which predicts new targets based on the chemical similarity of ligands, could also generate hypotheses about potential off-target interactions. patsnap.com Given that PG-9 is a presynaptic cholinergic modulator, a key area of investigation would be its activity on other neurotransmitter systems and receptors that are often co-localized or interact with cholinergic neurons.

Table 1: Potential Off-Target Classes for Investigation for a Cholinergic Modulator like PG-9

Target ClassRationale for InvestigationPotential Impact
Other Neurotransmitter Receptors (e.g., Dopaminergic, Serotonergic)Cholinergic systems are heavily interconnected with other neurotransmitter pathways that regulate mood, cognition, and pain.Could reveal additional mechanisms contributing to nootropic and analgesic effects or identify potential side effects.
Ion Channels (e.g., Potassium, Calcium, Sodium)Modulation of ion channels is a common mechanism for regulating neuronal excitability and neurotransmitter release. patsnap.comDirect or indirect effects on ion channels could fine-tune the primary cholinergic-enhancing activity.
Enzymes (e.g., Kinases, Phosphatases)Cellular signaling cascades initiated by receptor binding are controlled by a host of enzymes.Off-target enzymatic interactions could lead to unforeseen cellular effects, influencing long-term efficacy and safety.
Transporter Proteins Neurotransmitter reuptake transporters (e.g., for dopamine (B1211576), serotonin) are key to synaptic signaling.Interaction with other transporters could explain a broader than expected neurochemical profile.

This table is illustrative and outlines potential research avenues. The specific off-targets for PG-9 maleate (B1232345) are currently unknown and require experimental validation.

Development of Advanced Analytical Methodologies for PG-9 Maleate and Metabolites

To fully understand the behavior of this compound in biological systems, robust and sensitive analytical methods are required. Currently, there is a lack of published, validated analytical techniques for the quantification of PG-9 and its metabolites in biological matrices such as plasma, urine, or brain tissue. frontiersin.org The development of such methods is a fundamental prerequisite for any future pharmacokinetic and metabolic studies.

Advanced chromatographic techniques are foundational for this work. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with various detectors would be the standard for separating PG-9 from its metabolites and other endogenous compounds. patsnap.com For definitive identification and quantification, hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), are indispensable. frontiersin.orgnih.gov These methods provide the high sensitivity and structural insights needed to characterize the metabolic fate of the compound. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for the structural elucidation of novel metabolites. nih.gov

Future research should focus on developing and validating these methods according to established guidelines, ensuring accuracy, precision, and reliability for quantifying PG-9 and its breakdown products. nih.gov

Table 2: Advanced Analytical Techniques for the Future Study of this compound

Analytical TechniqueApplication for this compound ResearchInformation Gained
High-Performance Liquid Chromatography (HPLC) Separation of PG-9 from its metabolites in biological fluids and tissue extracts.Purity, retention time, preliminary quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Highly sensitive detection and quantification of PG-9 and its metabolites in complex matrices.Pharmacokinetic profiles (absorption, distribution, metabolism, excretion), metabolite identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives of PG-9 or its metabolites, if applicable.Complementary structural information for metabolite identification. patsnap.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of unknown metabolites isolated from in vivo or in vitro studies.Unambiguous chemical structure of metabolites. nih.gov

This table summarizes standard analytical methodologies and their potential application to this compound research. Specific methods would need to be developed and validated.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The initial finding that PG-9 enhances acetylcholine (B1216132) release provides a starting point, but a truly comprehensive understanding of its nootropic and analgesic effects requires a systems-level approach. nih.gov The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased strategy to map the global biological changes induced by PG-9. frontiersin.org This multi-omics approach can reveal the full network of pathways and cellular processes modulated by the compound, far beyond its primary target. bjcardio.co.uk

Future research efforts should include treating relevant cell models (e.g., neuronal cell lines) or animal models with this compound and subsequently analyzing the changes across different molecular layers.

Transcriptomics (RNA-Seq): Would identify all genes whose expression is either up- or down-regulated by PG-9, providing insights into the cellular response to enhanced cholinergic signaling and any off-target effects. researchgate.net

Proteomics: Would quantify changes in protein levels, revealing downstream effects of altered gene expression and identifying post-translational modifications that could signify changes in protein activity.

Metabolomics: Would measure fluctuations in small-molecule metabolites, offering a functional readout of the cellular state and highlighting changes in metabolic pathways related to energy, neurotransmitter synthesis, and more.

Bioinformatic tools and platforms like mixOmics are designed to integrate these large, heterogeneous datasets, helping to identify key variables and build predictive models of drug action. bjcardio.co.ukontosight.ai For a nootropic agent like PG-9, this could uncover novel pathways related to synaptic plasticity, neuroprotection, or pain signaling that are modulated by the compound. researchgate.net

Role of Maleate Counterion in Modulating Research Modalities and Experimental Outcomes

PG-9 is formulated as a maleate salt. nih.gov The choice of a counterion in a drug salt is not trivial; it can significantly influence the compound's physicochemical properties, such as solubility, stability, and dissolution rate. ontosight.ai These properties, in turn, can affect bioavailability and, consequently, the observed biological activity in experimental models. The maleate counterion itself can play a role in the formation of microstructures and association processes in solution, which can influence how the active pharmaceutical ingredient (API) interacts with other molecules.

An important avenue of future research is to characterize the specific contributions of the maleate counterion to the properties of PG-9. This includes:

Solid-State Characterization: Studies using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to understand the crystalline structure and thermal stability of this compound. researchgate.net

Solubility and Dissolution Studies: Quantifying the solubility of this compound across a range of pH values relevant to physiological conditions to predict its absorption characteristics. ontosight.ai

Comparative Studies: Synthesizing and evaluating other salt forms of PG-9 (e.g., hydrochloride, fumarate) to determine if the maleate form offers superior properties. Comparing different salt forms can elucidate whether the observed efficacy is influenced by the counterion and can help in selecting an optimal form for further development.

Understanding the role of the maleate is not just a formulation exercise; it is fundamental to ensuring the reproducibility and correct interpretation of all biological and pharmacological research conducted with this compound.

Q & A

Q. How should researchers characterize PG-9 Maleate’s purity and structural integrity?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a validated USP reference standard. Calculate purity using peak area ratios and adjust for impurities via the formula: Impurity (%)=C×riW×rS×10,000\text{Impurity (\%)} = \frac{C \times r_i}{W \times r_S} \times 10,000, where CC = reference concentration (mg/mL), WW = sample weight (mg), and ri/rSr_i/r_S = peak response ratios .

Q. What statistical methods are critical for analyzing this compound’s bioactivity data?

  • Methodological Answer : Apply linear regression for dose-response curves, calculate IC₅₀ values using nonlinear fitting, and report confidence intervals (95%). Identify outliers via Grubbs’ test and address variability through triplicate experiments with error bars representing standard deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration. Compare metabolic stability assays (e.g., liver microsome tests) with in vivo plasma concentration-time profiles. Use species-specific adjustments for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.